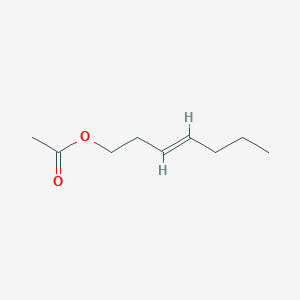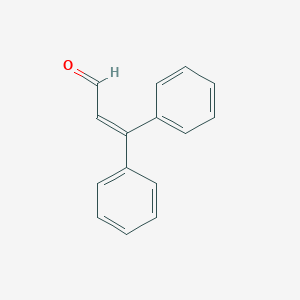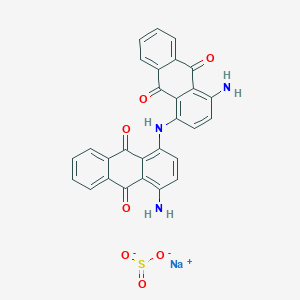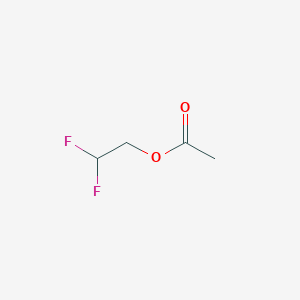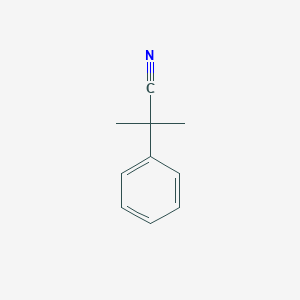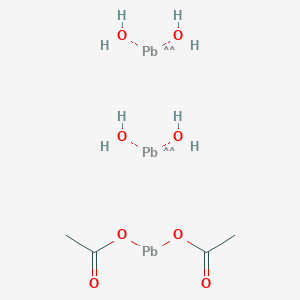
Lead subacetate
Overview
Description
It is a white dense powder and is commonly referred to as lead tetraacetate. This compound is known for its use in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Lead subacetate primarily targets the central nervous system (CNS), blood, and kidneys . It interacts with these systems, causing various physiological changes and potential health risks.
Mode of Action
this compound interacts with its targets by inhibiting delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, a necessary cofactor of hemoglobin . This interaction results in changes in the body’s biochemical processes, leading to potential health risks.
Biochemical Pathways
The presence of this compound affects various biochemical pathways. One of the key mechanisms behind its angiotoxic effect is the activation of mitogen-activated protein kinase signaling pathways, which triggers a cascade of reactions of pro-inflammatory protein synthesis, leading to an increase in vascular resistance and arterial pressure .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are complex. The compound’s interaction with calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .
Result of Action
The molecular and cellular effects of this compound’s action include oxidative stress, dysfunction of the vascular endothelium, activation of free-radical processes, disruption of cellular bioenergetics, and decreased production of nitric oxide . These effects can lead to endothelial dysfunction, increased vascular tone, systemic vasoconstriction, intracellular inflammatory processes in the visceral organs, DNA damage, cell apoptosis, and persistent renal and hepatic dysfunction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as cationic and anionic surfactants, can affect the reactivity of lead ions in solution . Additionally, the compound should be handled under inert gas and protected from moisture to maintain its stability .
Biochemical Analysis
Biochemical Properties
Lead Subacetate is known to influence various morphological, physiological, and biochemical processes in organisms . It has been used as a clarifying agent in sugar analysis, where it interacts with sugars and other impurities to clarify the solution .
Cellular Effects
This compound has toxic effects on the cardiovascular and nervous systems, as well as visceral organs . Experimental and clinical studies have shown that it plays a pathogenetic role in the dysfunction of the vascular endothelium, leading to the development of pathology of internal organs, especially the kidneys and liver .
Molecular Mechanism
This compound exerts its effects at the molecular level by inducing the production of reactive oxygen species (ROS), which can cause harmful effects on vital constituents of cells: protein oxidation, lipid peroxidation, enzyme inactivation, or DNA damages .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to small quantities of lead may accumulate and build up a toxic level in the tissue of exposed animals as their elimination rate is very slow .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, animal model studies of developmental lead exposure have shown that it can cause lasting dysfunction in the domains of attention, impulse control, and affect regulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been known to disrupt oxidative metabolism by modulating the mitochondrial processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .
Subcellular Localization
The subcellular localization of this compound is mainly in the nucleus of cells . This localization can have effects on its activity or function, influencing various cellular processes.
Preparation Methods
Lead subacetate can be synthesized through the reaction of lead(II) acetate with acetic acid and water. The reaction conditions typically involve heating the mixture to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Lead subacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced to lead(II) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lead subacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: This compound is used in certain biological assays and experiments to study the effects of lead on biological systems.
Medicine: While not commonly used in modern medicine, it has historical significance in the preparation of certain medicinal compounds.
Industry: this compound is used in the production of other lead-based compounds and materials.
Comparison with Similar Compounds
Lead subacetate can be compared with other lead compounds such as:
Lead(II) acetate: Similar in structure but with fewer acetate groups.
Lead(IV) acetate: Contains lead in a higher oxidation state.
Lead(II) oxide: An inorganic compound with different chemical properties.
The uniqueness of lead, bis(acetato-kappaO)tetrahydroxytri- lies in its specific structure and reactivity, which make it suitable for particular chemical reactions and applications .
Properties
CAS No. |
1335-32-6 |
|---|---|
Molecular Formula |
C4H6O4Pb |
Molecular Weight |
325 g/mol |
IUPAC Name |
diacetyloxylead |
InChI |
InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
GUWSLQUAAYEZAF-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C |
boiling_point |
Decomposes at 200 °C |
Color/Form |
White, heavy powder |
melting_point |
75 °C |
Key on ui other cas no. |
1335-32-6 |
physical_description |
Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |
Pictograms |
Health Hazard; Environmental Hazard |
solubility |
Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |
Synonyms |
lead acetate, basic lead subacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lead subacetate?
A1: this compound, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].
Q2: Historically, what were the primary applications of this compound?
A2: Despite its toxicity, the sweet taste of this compound led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].
Q3: How is this compound used in chemical analysis?
A3: this compound is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where this compound removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].
Q4: What are the limitations of using this compound due to material compatibility?
A4: The use of this compound is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].
Q5: What are the known toxicological effects of this compound?
A5: this compound is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including this compound, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].
Q6: How does this compound affect the nervous system?
A6: this compound exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].
Q7: What are the effects of this compound on the eyes?
A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].
Q8: How does this compound interact with calcium acetate in biological systems?
A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of this compound when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].
Q9: Does this compound affect the immune system?
A9: While not directly addressed in the provided research, this compound's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].
Q10: What are the alternatives to using this compound in various applications?
A10: Alternatives to this compound are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



